4-bromo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
The compound 4-bromo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide features a benzene-sulfonamide core substituted with a bromine atom at the para position. The sulfonamide group is linked via an ethyl chain to a 1,3-thiazole ring, which is further substituted with a methyl group at position 4 and a pyridin-3-yl moiety at position 2.
Properties
IUPAC Name |
4-bromo-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-12-16(24-17(21-12)13-3-2-9-19-11-13)8-10-20-25(22,23)15-6-4-14(18)5-7-15/h2-7,9,11,20H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBNLRAQFAOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that organoboron compounds, which this compound may be related to, are widely used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations.
Result of Action
Organoboron compounds are known to be valuable building blocks in organic synthesis, suggesting that this compound may also have significant synthetic utility.
Biological Activity
4-bromo-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a thiazole moiety, and a pyridine ring, which are known to contribute to various biological activities. The presence of bromine and methyl groups enhances its pharmacological profile.
Biological Activity Overview
Research indicates that sulfonamides and their derivatives exhibit a range of biological activities, including:
- Antimicrobial properties : Many sulfonamide compounds are effective against bacterial infections.
- Anticancer effects : Some derivatives show cytotoxic activity against cancer cell lines.
- Cardiovascular effects : Certain sulfonamides influence perfusion pressure and coronary resistance.
Antimicrobial Activity
A study highlighted that compounds similar to this compound demonstrate significant antimicrobial activity. The compound's structure suggests it may inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 2-Bromo-4-(1-methylpiperidin-3-yl)thiazole | 8 | B. cereus |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | TBD | E. coli |
Cytotoxic Activity
The thiazole ring's structural attributes are crucial for cytotoxicity. Studies have shown that compounds with similar structures can effectively induce apoptosis in cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In experimental settings, the compound exhibited significant activity against various cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer agent.
Cardiovascular Effects
Research on related sulfonamide derivatives has shown their ability to modulate cardiovascular parameters. For example, an isolated rat heart model demonstrated that certain benzenesulfonamides can decrease perfusion pressure and coronary resistance.
Table 2: Effects on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Decreased |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | No significant change |
The biological activity of this compound likely involves interaction with specific biomolecules:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with receptors affecting cardiovascular function and cellular growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Several sulfonamide derivatives share the ethyl-thiazole backbone but differ in substituents on the benzene ring ():
| Compound ID | Substituent(s) on Benzene | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| G856-3088 | 3,4-Dimethoxy | C₁₉H₂₁N₃O₄S₂ | 419.52 |
| G856-3084 | 4-Methoxy | C₁₈H₁₉N₃O₃S₂ | 389.49 |
| Target Compound | 4-Bromo | C₁₇H₁₇BrN₄O₂S₂* | ~447.37 (calculated) |
Key Observations :
- Electron Effects: Bromine is electron-withdrawing, while methoxy groups are electron-donating.
- Molecular Weight : Bromine increases molecular weight significantly (~58–80 g/mol difference) compared to methoxy substituents.
- Lipophilicity : Bromine enhances lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility .
*Note: The target compound’s formula is inferred based on structural similarity to compounds, replacing methoxy with bromine.
Heterocyclic Core Modifications
Thiazole vs. Pyrimidine
The compound 4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine () replaces the benzene-sulfonamide group with a pyrimidine ring:
- Molecular Formula : C₁₃H₁₁N₅S
- Molecular Weight : 269.33 g/mol
- Key Difference : The absence of the sulfonamide group and benzene ring reduces molecular complexity and weight. Pyrimidines often participate in hydrogen bonding, which may alter target selectivity compared to sulfonamides .
Thiophene Sulfonamide
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide () features a thiophene ring instead of benzene:
- Structure : Thiophene core with bromine at position 5 and a triazole-linked chlorophenyl group.
Physicochemical and Pharmacokinetic Trends
- Aqueous Solubility : Methoxy-substituted analogs (e.g., G856-3084) likely exhibit higher solubility than the brominated target due to polar oxygen atoms.
- Metabolic Stability : Bromine’s resistance to oxidative metabolism may extend half-life compared to methoxy groups, which are prone to demethylation .
- Synthetic Accessibility : Methoxy groups are easier to introduce via nucleophilic substitution than bromine, which may require harsher conditions (e.g., bromination with Br₂ or NBS) .
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl group is constructed via the Hantzsch thiazole synthesis, which involves cyclization between a thiourea derivative and a α-halo ketone. For this compound:
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Thiourea precursor : N-pyridin-3-ylthiourea is prepared by reacting pyridin-3-amine with thiophosgene in anhydrous dichloromethane at 0°C.
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α-Halo ketone : 4-methyl-5-bromoacetylthiazole is synthesized by brominating 4-methylthiazol-5-yl acetic acid using PBr₃ in dry ether.
Cyclization occurs under reflux in ethanol, yielding the thiazole intermediate with 78–85% efficiency. The reaction mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromo ketone, followed by dehydrohalogenation.
Functionalization of the Ethylamine Side Chain
Alkylation of Thiazole Intermediate
The ethylamine linker is introduced via nucleophilic substitution:
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The thiazole intermediate is treated with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in acetonitrile at 60°C.
-
Reaction conditions :
Sulfonamide Coupling Reaction
Synthesis of 4-Bromobenzenesulfonyl Chloride
4-Bromobenzenesulfonyl chloride is prepared by chlorosulfonation of bromobenzene using chlorosulfonic acid at 0–5°C. The crude product is purified via vacuum distillation (bp 142–145°C at 15 mmHg).
Coupling with Ethylamine-Thiazole Intermediate
The sulfonamide bond is formed by reacting 4-bromobenzenesulfonyl chloride with the ethylamine-thiazole intermediate:
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Reagents : Triethylamine (3.0 equiv), dimethylformamide (DMF) solvent.
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Workup : The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol/water (1:1).
Industrial-Scale Optimization
Continuous Flow Reactor Design
For large-scale production, a continuous flow system minimizes side reactions:
Purification Techniques
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Chromatography : Silica gel column (hexane/ethyl acetate 3:1) for intermediate purification.
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Crystallization : Final product recrystallized from tert-butyl methyl ether to ≥99.5% purity.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 3.48 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Bromine Displacement
The electron-withdrawing bromine substituent may lead to premature displacement during sulfonamide coupling. This is mitigated by:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including thiazole ring formation via cyclization and sulfonamide coupling. For example, bromophenyl thiazol derivatives are synthesized using palladium-catalyzed cross-coupling or cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) . Optimization strategies include:
- Temperature control : Higher temperatures (e.g., 120°C) improve cyclization efficiency but require inert atmospheres to prevent decomposition.
- Catalyst selection : Transition metal catalysts (e.g., Pd) enhance regioselectivity in cross-coupling steps .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), as impurities can skew biological assay results .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–S–N ≈ 105°) and confirms stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and sulfonamide NH signals (δ 10–11 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ≈ 465.06 Da) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving sulfonamide derivatives?
Contradictions in activity data (e.g., IC₅₀ variability) often arise from assay conditions. Methodological solutions include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Dose-response curves : Employ 8–12 concentration points to improve statistical robustness.
- Data normalization : Reference activity to internal standards (e.g., staurosporine for kinase assays) .
- Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .
Q. What computational modeling approaches are suitable for predicting its binding affinity with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., carbonic anhydrase IX).
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide moiety as a hydrogen bond acceptor) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using AMBER or GROMACS .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Substituent variation : Modify the pyridyl or bromophenyl groups to assess effects on solubility (e.g., logP reduction via polar substituents) .
- Bioisosteric replacement : Replace the thiazole ring with oxadiazole to enhance metabolic stability .
- In vitro ADME screening : Measure permeability (Caco-2 assay) and metabolic stability (microsomal incubation) to prioritize analogs .
Q. What are the critical parameters in scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Continuous reactors improve reproducibility and reduce byproducts (e.g., 20% yield increase vs. batch methods) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Solvent selection : Use DMF or THF for solubility but switch to ethanol/water mixtures for greener workup .
Q. How can researchers address solubility challenges during in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
